

Application Notes and Protocols: Intranasal Administration of GSK2245035 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK2245035

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Introduction

GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist developed for intranasal application to modulate the immune response in the airways.[1][2] Activation of TLR7, which recognizes single-stranded RNA, triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[3] This mechanism has been explored for the treatment of allergic respiratory diseases.[4] Intranasal delivery is a non-invasive method that allows for direct targeting of the central nervous system and respiratory tract, potentially reducing systemic exposure and side effects.[5] This document provides a detailed protocol for the intranasal administration of **GSK2245035** to awake mice, based on established methodologies for this route of administration.

Data Presentation

The following tables summarize clinical data from human studies of intranasally administered **GSK2245035**. Note that these data are provided for context and are not derived from murine studies.

Table 1: Summary of Clinical Efficacy in Human Studies

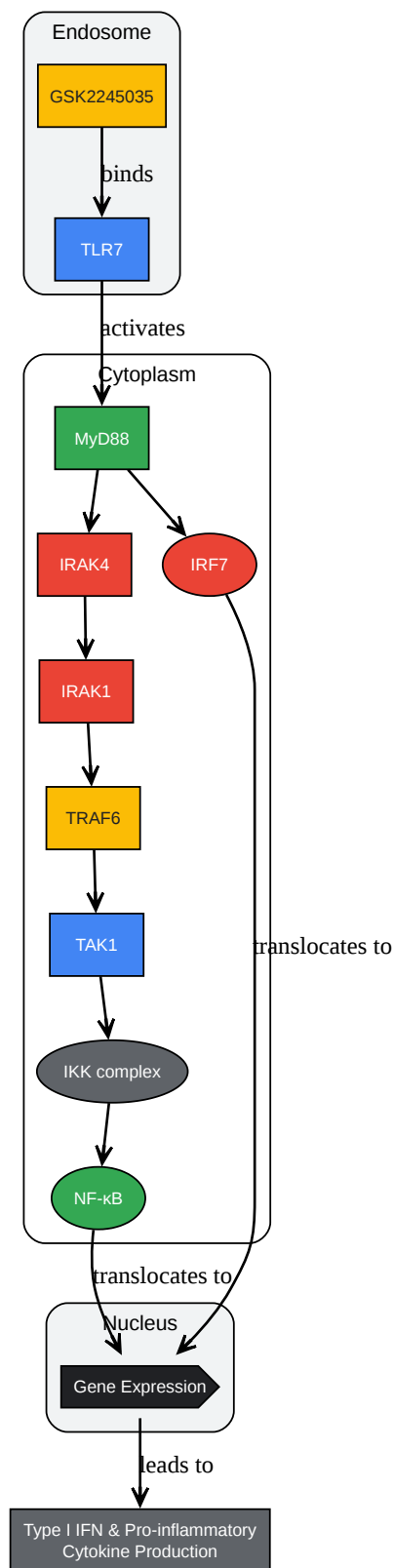
Endpoint	Treatment Group (GSK2245035)	Placebo Group	Posterior Probability of Success	Reference
Attenuation in Late Asthmatic Response (Minimum FEV1)	-4.6%	-	0.385	[4]
Attenuation in Late Asthmatic Response (Weighted Mean FEV1)	-10.5%	-	0.303	[4]
Reduction in Total Nasal Symptom Score	Trend for reduction observed at 1 and 3 weeks post-treatment with 20 ng and 80 ng doses.	-	>0.95 (for IP-10 increase)	[2]

Table 2: Incidence of Adverse Events (AEs) in Human Clinical Trials

Adverse Event	GSK2245035 (20 ng)	GSK2245035 (80 ng)	Placebo	Reference
Any AE	Similar to Placebo	93%	-	[2]
Headache (most common)	-	Reported	-	[2]
Cytokine Release Syndrome AEs	Not significant	93%	-	[2]

Signaling Pathway

GSK2245035 functions as an agonist for Toll-like receptor 7 (TLR7), initiating an innate immune response. The simplified signaling pathway is depicted below.

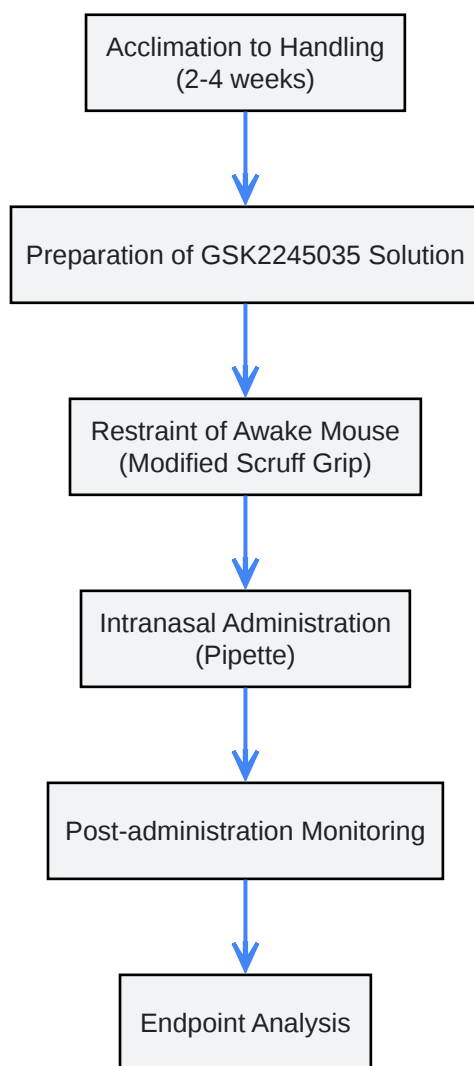


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Caption: Simplified TLR7 signaling cascade initiated by **GSK2245035**.

Experimental Workflow

The following diagram outlines the general workflow for the intranasal administration of **GSK2245035** to awake mice.



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Caption: Experimental workflow for intranasal **GSK2245035** administration in mice.

Experimental Protocols

This protocol is adapted from established methods for intranasal delivery to awake mice.[\[5\]](#)[\[6\]](#)

Materials and Equipment

- **GSK2245035**
- Vehicle (e.g., sterile phosphate-buffered saline (PBS))
- Micropipette and sterile tips
- Mouse cage with bedding
- Appropriate personal protective equipment (PPE)

Preparation of **GSK2245035** Solution

- Prepare a stock solution of **GSK2245035** in a suitable solvent and store as recommended by the manufacturer.
- On the day of administration, dilute the stock solution to the desired final concentration using sterile PBS.
- The final volume for administration should be between 20-30 μ L per mouse.[\[7\]](#)

Note on Dosing: A specific intranasal dose for **GSK2245035** in mice has not been established in the public literature. Human studies have used doses of 20-80 ng.[\[2\]](#)[\[4\]](#) However, direct dose extrapolation from humans to mice is not recommended. Other TLR7 agonists have been used in mice at doses ranging from 50 μ g (imiquimod) to 200 μ g (R848). A pilot dose-response study is strongly recommended to determine the optimal and safe dose of **GSK2245035** for your specific mouse model and experimental endpoints.

Acclimation to Handling (Crucial for Awake Administration)

For 2-4 weeks prior to the experiment, acclimate the mice to handling to minimize stress during the procedure.[\[5\]](#)

- Days 1-3: Gently handle the mice in their home cage.

- Days 4-6: Allow the mice to walk on your hands.
- Days 7-10: Gently restrain the mice using a modified scruff grip for short periods.
- Days 11-14+: Practice the full intranasal administration grip without administering any substance.

Intranasal Administration Procedure

- Grasp the mouse by the scruff of the neck with your non-dominant hand, ensuring a firm but gentle grip to immobilize the head. The mouse's body can be supported by your palm and remaining fingers.
- Position the mouse so its head is tilted back slightly and the nasal passages are accessible.
- Using a micropipette with your dominant hand, dispense a small drop (approximately 2-3 μL) of the **GSK2245035** solution onto one of the nares.
- Allow the mouse to inhale the droplet.
- Alternate between nares, administering small droplets until the full volume has been delivered. This minimizes the risk of the solution entering the lungs.
- Hold the mouse in position for a few seconds after the final drop to ensure the solution is absorbed.
- Return the mouse to its home cage.

Post-administration Monitoring

- Monitor the mice for any signs of distress, such as labored breathing or excessive grooming of the nose.
- Observe for any potential adverse effects, which in humans have included headache and cytokine release syndrome-related symptoms at higher doses.[\[2\]](#)
- Record all observations in a lab notebook.

Endpoint Analysis

The choice of endpoint analysis will depend on the specific research question. This may include:

- Pharmacokinetic analysis: Measurement of **GSK2245035** levels in the brain, nasal tissue, or plasma at various time points.
- Pharmacodynamic analysis: Measurement of downstream markers of TLR7 activation, such as interferon-inducible protein 10 (IP-10), in nasal lavage fluid or serum.[2]
- Behavioral studies: Assessment of changes in behavior relevant to the disease model being studied.
- Histological analysis: Examination of nasal and lung tissue for signs of inflammation or other pathological changes.

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- To cite this document: BenchChem. [Application Notes and Protocols: Intranasal Administration of GSK2245035 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607784#intranasal-administration-protocol-for-gsk2245035-in-mice]

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